Fmoc-(4R)-4-isobutoxy-L-proline

Description

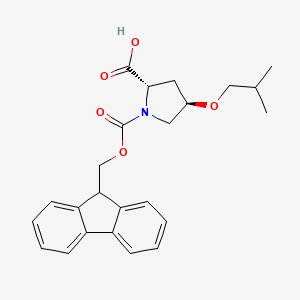

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27NO5 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropoxy)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H27NO5/c1-15(2)13-29-16-11-22(23(26)27)25(12-16)24(28)30-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-22H,11-14H2,1-2H3,(H,26,27)/t16-,22+/m1/s1 |

InChI Key |

XOHPHOIALNMBRM-ZHRRBRCNSA-N |

Isomeric SMILES |

CC(C)CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for Fmoc 4r 4 Isobutoxy L Proline

Retrosynthetic Analysis and Strategic Disconnections for the (4R)-Proline Core

A common retrosynthetic strategy for Fmoc-(4R)-4-isobutoxy-L-proline begins with the target molecule and conceptually breaks it down into simpler, commercially available starting materials. The key disconnections involve the Fmoc protecting group, the isobutoxy ether linkage, and the formation of the pyrrolidine (B122466) ring.

The primary precursor is often (2S,4R)-4-hydroxy-L-proline (Hyp), an inexpensive and readily available chiral building block. acs.orgnih.gov This starting material already possesses the desired stereochemistry at the C2 and C4 positions, simplifying the synthetic challenge. acs.org The main synthetic tasks then become the protection of the amine and carboxylic acid functionalities, followed by the selective alkylation of the hydroxyl group.

Enantioselective and Diastereoselective Synthesis of Key Intermediates

While starting from (2S,4R)-4-hydroxy-L-proline is common, alternative strategies focus on the enantioselective and diastereoselective synthesis of the 4-substituted proline core. One approach involves the diastereoselective allylation of chiral trifluoropyruvate-based imines or oxazolidines to create a key intermediate. This intermediate can then be cyclized to form the desired proline derivative. organic-chemistry.org

Another method utilizes a regioisomeric ring expansion and stereoselective reduction to produce (2S,4R)-5-hydroxypipecolic acid, which can serve as a precursor to 4-hydroxyproline (B1632879) derivatives. organic-chemistry.org These methods offer flexibility in introducing various substituents at the C4 position and provide access to a wider range of proline analogs.

Introduction of the Isobutoxy Moiety: Alkylation Strategies and Reaction Optimization

The introduction of the isobutoxy group onto the 4-hydroxyl position of the proline derivative is a critical step. This is typically achieved through an alkylation reaction. researchgate.net The choice of N-protecting group on the proline ring can influence the stereoselectivity of this alkylation. researchgate.net

One common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then reacts with an isobutyl halide. Reaction conditions, such as the choice of base, solvent, and temperature, are optimized to maximize the yield of the desired 4R-ether and minimize side reactions. A "proline editing" approach on solid-phase has also been described, where the hydroxyl group of an incorporated hydroxyproline (B1673980) residue is modified after peptide synthesis is complete. nih.govacs.org

Fmoc Protection and Deprotection Regimes in Synthetic Pathways

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality in peptide synthesis due to its base-lability. chemimpex.comchemimpex.com The introduction of the Fmoc group onto the proline nitrogen is typically performed after the formation of the isobutoxy ether. This is often achieved by reacting the proline derivative with Fmoc-chloride or Fmoc-succinimide in the presence of a base. acs.orgchemicalbook.com

The Fmoc group can be removed under mild basic conditions, typically using piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting other protecting groups that are acid-labile. This orthogonality is a key advantage in solid-phase peptide synthesis (SPPS).

Purification and Characterization Methodologies for Synthetic Purity and Stereochemical Integrity in Research Contexts

Ensuring the purity and stereochemical integrity of this compound is paramount for its use in peptide synthesis. sigmaaldrich.com High-performance liquid chromatography (HPLC) is a primary tool for assessing purity. sigmaaldrich.comajpamc.com Chiral HPLC methods can be employed to confirm the enantiomeric and diastereomeric purity.

Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and to confirm the stereochemistry of the final product and key intermediates. Mass spectrometry is used to verify the molecular weight of the compound. nih.gov Recrystallization is a common technique used to purify the final product and remove impurities. ajpamc.com

Emerging Synthetic Routes and Green Chemistry Approaches for this compound and its Analogs

Recent research has focused on developing more efficient and environmentally friendly synthetic routes for proline derivatives. rsc.org One "proline editing" approach allows for the modification of hydroxyproline residues within a fully protected peptide on a solid support, reducing the need for solution-phase synthesis of individual building blocks. nih.gov This method provides access to a diverse range of 4-substituted proline derivatives. nih.gov

Green chemistry principles are also being applied to the synthesis of amino acids and their derivatives. rsc.org This includes the use of biocatalysis, such as enzyme-catalyzed reactions, to perform key transformations with high selectivity and under milder conditions. rsc.org For instance, proline-catalyzed reactions are being explored for various synthetic transformations. organic-chemistry.org The use of less hazardous solvents and reagents is also a key focus in developing more sustainable synthetic methodologies. rsc.orgacs.org

Integration and Application in Peptide and Peptidomimetic Chemistry Research

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-(4R)-4-Isobutoxy-L-Proline Incorporation

The incorporation of this compound into a growing peptide chain is primarily achieved through Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). kbdna.com This standard methodology involves the stepwise addition of amino acids to a peptide chain anchored to an insoluble resin support. kbdna.com However, the steric bulk of the isobutoxy group presents challenges not typically encountered with standard amino acids, necessitating advanced protocols.

To ensure efficient coupling, high-potency activating reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often combined with a base like N,N-diisopropylethylamine (DIPEA), are used to overcome the slow reaction kinetics caused by steric hindrance. To drive the reaction to completion, chemists may employ strategies such as:

Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid.

Extended Coupling Times: Allowing the reaction to proceed for several hours to ensure maximum incorporation.

Microwave-Assisted SPPS: Utilizing microwave energy to accelerate coupling and deprotection steps, which can be particularly effective for hindered residues.

An innovative alternative strategy that avoids the direct coupling of the bulky amino acid is "proline editing". nih.govumn.edu In this approach, the more readily available Fmoc-(4R)-hydroxyproline (Fmoc-Hyp-OH) is first incorporated into the peptide sequence via standard SPPS. nih.gov Subsequently, while the peptide is still attached to the solid support, the hydroxyl group is chemically modified—in this case, through an etherification reaction—to generate the desired 4-isobutoxyproline residue in situ. nih.gov This method circumvents the challenges of coupling a sterically demanding building block. nih.govumn.edu

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Description | Application Notes for Hindered Residues |

| HATU/DIPEA | A highly reactive aminium-based reagent known for its high efficiency and low racemization rates. | Considered a gold standard for difficult couplings, including those involving N-alkylated or sterically hindered amino acids. |

| HBTU/DIPEA | A widely used and effective coupling reagent, slightly less reactive than HATU but still very powerful. | Routinely used for challenging sequences; may require longer reaction times or double coupling compared to HATU. |

| DIC/OxymaPure | A carbodiimide-based method with an additive (OxymaPure) to suppress side reactions and enhance efficiency. | A cost-effective and powerful combination, often used in automated synthesizers and for large-scale production. |

Solution-Phase Peptide Synthesis Strategies Employing the Proline Analog

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains relevant, particularly for the large-scale production of shorter peptides. kbdna.com In this strategy, peptide fragments are synthesized entirely in solution, purified after each step, and then ligated together.

The building block this compound itself is prepared using solution-phase organic synthesis, typically starting from the inexpensive natural amino acid (2S,4R)-4-hydroxyproline (Hyp). A general synthetic pathway involves:

N-terminal Protection: The amine of Hyp is protected, often with a Boc or Cbz group, which is stable under the conditions required for the subsequent etherification step.

Etherification: The hydroxyl group at the C4 position is converted to an isobutoxy ether. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then reacts with an isobutyl halide (e.g., isobutyl bromide).

Deprotection and Reprotection: The initial N-terminal protecting group (Boc or Cbz) is removed, and the amine is then reprotected with the Fmoc group to yield the final product, ready for use in Fmoc-based SPPS.

This multi-step solution-phase preparation is a prerequisite for making the specialized amino acid available for subsequent peptide synthesis applications.

Optimization of Coupling Efficiencies and Mitigation of Side Reactions in Fmoc Chemistry

Optimizing the incorporation of this compound requires a careful balance of reaction conditions to maximize coupling efficiency while minimizing side reactions common in Fmoc chemistry.

Coupling Efficiency: The primary obstacle to efficient coupling is the steric hindrance posed by the isobutoxy group and the pyrrolidine (B122466) ring. As outlined in section 3.1, the choice of a highly active coupling reagent is paramount. Monitoring the reaction's completeness using a qualitative test (such as the Kaiser or ninhydrin (B49086) test) is crucial before proceeding to the next deprotection step. An incomplete coupling results in deletion sequences, which are difficult to separate from the target peptide during purification.

Mitigation of Side Reactions:

Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly when a proline residue is at the C-terminal end (position 2) of a growing peptide chain on the resin. iris-biotech.de The secondary amine of proline, once deprotected, can intramolecularly attack the ester linkage to the first amino acid, cleaving the dipeptide from the resin as a cyclic DKP. iris-biotech.de To mitigate this, strategies include using a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) for the first coupling or using resins like 2-chlorotrityl chloride, which are more sterically hindered and less prone to DKP formation.

Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can be susceptible to forming a five-membered aspartimide ring, a reaction catalyzed by the piperidine (B6355638) used for Fmoc deprotection. iris-biotech.de This can lead to racemization and the formation of β-peptide linkages. While not directly caused by the proline analog, it is a common challenge in Fmoc-SPPS that must be managed by using specialized protecting groups on the aspartic acid side chain. iris-biotech.de

Strategic Placement of this compound for Conformational Constraint and Control

The primary motivation for using this compound is to exert precise control over the peptide's three-dimensional structure. Proline's unique cyclic structure already restricts the peptide backbone's flexibility. youtube.comyoutube.com Adding a substituent at the C4 position provides an additional layer of control over two key conformational features:

Proline Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two preferred puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The stereochemistry and nature of the substituent at the C4 position strongly influence this equilibrium. For a (4R)-alkoxy substituent, the Cγ-exo pucker is generally favored. nih.gov

Peptide Bond Isomerization (cis/trans): The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a trans or cis conformation. The Cγ-exo pucker, favored by the (4R)-isobutoxy group, sterically disfavors the cis isomer and strongly biases the equilibrium towards the trans conformation. nih.gov

Table 2: Conformational Effects of (4R)-Alkoxy Substitution on Proline

| Feature | Unsubstituted Proline | (4R)-Isobutoxy-Proline | Structural Consequence |

| Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo | Strongly favors Cγ-exo | Pre-organizes the local backbone structure. |

| Xaa-Pro Bond | Can adopt both cis and trans (trans favored) | Strongly favors trans | Reduces conformational heterogeneity and can lock the peptide into a specific bioactive shape. |

| Backbone Flexibility | Restricted (φ ≈ -65°) | Highly restricted | Stabilizes defined secondary structures and reduces entropy upon binding to a target. youtube.com |

Chemo-Enzymatic Synthesis Approaches for Modified Peptides

Chemo-enzymatic peptide synthesis (CEPS) is an emerging technology that combines the strengths of chemical synthesis and enzymatic ligation. bachem.com In this approach, smaller peptide fragments are first synthesized chemically (typically via SPPS), and then joined together using enzymes called ligases. bachem.comfrontiersin.org

Enzymes like sortase A, butelase 1, and engineered subtilisin variants (e.g., peptiligase) can catalyze the formation of a native peptide bond between two unprotected peptide fragments with high specificity and yield. frontiersin.orgnih.gov This method is particularly advantageous for producing very long peptides or proteins and for incorporating modifications without the need for complex protecting group strategies. bachem.com

The application of CEPS to peptides containing this compound is not yet extensively documented. A key consideration is the substrate specificity of the ligase enzyme. Some enzymes have difficulty accommodating bulky or unusual amino acids, especially proline, at or near the ligation site. youtube.com For instance, some peptiligases struggle with sequences rich in proline. youtube.com However, the ability to ligate fragments that already contain such modifications is a powerful potential tool. Further research is needed to determine the compatibility of specific ligases with this proline analog, which could pave the way for more efficient and greener syntheses of complex, conformationally constrained peptides.

Challenges and Innovations in Synthesizing Complex Peptides Containing Modified Prolines

The synthesis of complex peptides incorporating residues like this compound presents a distinct set of challenges, which has spurred significant innovation in the field of peptide chemistry.

Key Challenges:

Building Block Availability: The modified amino acid is not commercially available from all suppliers and often requires custom, multi-step solution-phase synthesis, which can be time-consuming and costly.

Low Coupling Efficiency: As discussed, the steric bulk of the residue can lead to incomplete or slow coupling reactions during SPPS, resulting in lower yields and the presence of difficult-to-remove deletion impurities. kbdna.com

Aggregation: Peptides containing multiple hydrophobic residues, including the isobutoxy-proline, can aggregate on the solid support, blocking reactive sites and hindering further chain elongation.

Innovations to Overcome Challenges:

Advanced Coupling Reagents: The development of highly potent coupling reagents (e.g., HATU, COMU) and the use of microwave-assisted synthesis have dramatically improved the efficiency of coupling sterically hindered amino acids.

Proline Editing: This on-resin modification strategy allows for the creation of diverse 4-substituted prolines from a common hydroxyproline-containing peptide precursor, bypassing the need to synthesize and incorporate each modified building block individually. nih.govumn.edu

Liquid-Phase and Hybrid Syntheses: For larger scale manufacturing, a shift towards liquid-phase synthesis or hybrid approaches (combining solid-phase and solution-phase methods) can be more efficient and cost-effective. kbdna.com

Enzymatic Ligation: CEPS offers a powerful method for assembling large and complex peptides from smaller, more manageable fragments, potentially avoiding the cumulative yield losses associated with long, linear SPPS. bachem.com

These ongoing advancements continue to expand the toolkit available to chemists, making the synthesis of structurally sophisticated peptides containing modified prolines increasingly feasible for research and therapeutic applications.

Conformational Analysis and Structural Impact of Fmoc 4r 4 Isobutoxy L Proline in Biomacromolecules and Mimics

Influence on Peptide Secondary Structures: Helical Inducement and Turn Stabilization

The substitution at the C4 position of the proline ring significantly influences the conformational preferences of the resulting peptide. The (4R) stereochemistry, as present in Fmoc-(4R)-4-isobutoxy-L-proline, has been shown to be a critical determinant of secondary structure.

The 4R-hydroxyproline, a related compound, is known to stabilize the collagen triple helix through a gauche effect that enforces a Cγ-exo ring pucker. nih.gov This puckering preference is crucial for the proper folding and stability of collagen. While direct studies on the isobutoxy derivative are less common, the underlying principle of stereoelectronic effects from the 4R-substituent suggests a similar influence on local conformation.

Key Research Findings on Proline Derivatives and Secondary Structure:

| Proline Derivative | Observed Effect on Secondary Structure | Reference |

| (4R)-4-hydroxyproline | Stabilizes collagen triple helix via Cγ-exo pucker | nih.gov |

| cis-4-amino-proline | Induces beta and gamma turns | iris-biotech.deiris-biotech.de |

| (4R)-4-methylproline | Favors down-puckered PP(II) structure in water | nih.gov |

Molecular Modeling and Computational Chemistry Studies of Conformational Preferences

Computational studies are invaluable for understanding the conformational landscape of modified amino acids. Molecular modeling and quantum mechanics calculations have been employed to investigate the conformational preferences of various 4-substituted prolines.

For instance, studies on (2S,4R)-4-methylproline (4R-MePro) have shown that in the gas phase, a down-puckered γ-turn structure with a trans prolyl peptide bond is the most stable conformation. nih.gov In aqueous solution, the down-puckered polyproline II (PP(II)) structure is slightly favored over the up-puckered form for the 4R-MePro residue. nih.gov These computational findings are consistent with experimental data from CD and NMR spectroscopy. nih.gov

Advanced Spectroscopic Investigations of Peptide Conjugates (e.g., NMR, CD)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for probing the solution-state conformation of peptides containing modified amino acids.

NMR spectroscopy offers a more detailed, atom-level view of peptide conformation. Two-dimensional NMR experiments can provide information on through-bond and through-space connectivities, allowing for the determination of torsion angles and inter-proton distances. nih.govnih.gov These data are crucial for defining the three-dimensional structure of the peptide in solution. NMR has been used to study the conformational preferences of helical peptides and to analyze the populations of cis and trans proline isomers. nih.govnih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Macromolecules Incorporating the Analog

While no specific X-ray crystallography or cryo-EM studies focusing on macromolecules incorporating this compound were found, these techniques are the gold standard for determining the high-resolution three-dimensional structure of proteins and other biomacromolecules.

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins. nih.gov A recent cryo-EM study of the ACE2-SIT1 complex with an inhibitor provided structural insights into the binding mode and the conformational state of the transporter. nih.gov Similar studies on proteins containing this compound could elucidate its impact on the structure and function of complex biological assemblies.

Structure-Activity Relationship (SAR) Studies Driven by Conformational Control

The ability to control peptide conformation through the incorporation of modified amino acids is a cornerstone of structure-activity relationship (SAR) studies. By systematically varying the structure of the proline analog, researchers can probe the conformational requirements for biological activity.

The use of proline derivatives with different substituents at the C4 position allows for the fine-tuning of the conformational properties of a peptide. This approach has been successfully applied in the design of peptide-based therapeutics. chemimpex.com For example, the introduction of conformational rigidity through proline analogs can lead to enhanced receptor binding affinity and improved metabolic stability. chemimpex.com

The isobutoxy group in this compound offers a specific steric and electronic profile that can be exploited in SAR studies to develop peptides with desired biological activities.

Understanding Cis-Trans Isomerization Dynamics in Proline-Containing Sequences

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states can be a rate-limiting step in protein folding and function. mdpi.com The nature of the substituent on the proline ring can significantly influence the cis-trans equilibrium and the rate of isomerization.

NMR spectroscopy is a key technique for studying cis-trans isomerization, as the two isomers often give rise to distinct sets of signals. nih.gov Studies on proline analogs have shown that the energy barrier for cis-trans isomerization can be modulated by the substituents on the pyrrolidine (B122466) ring. nih.govresearchgate.net For example, α-methyl-L-proline has been shown to have a higher energy barrier for isomerization compared to proline itself. researchgate.net

The bulky isobutoxy group in this compound is expected to influence the cis-trans isomer ratio and the dynamics of their interconversion. A thorough understanding of these dynamics is crucial for designing peptides and proteins with specific conformational and functional properties. The isomerization process is catalyzed in biological systems by enzymes called peptidyl-prolyl isomerases (PPIases). mdpi.com

Research Applications and Functionalization of Fmoc 4r 4 Isobutoxy L Proline Derivatives

Design and Synthesis of Constrained Peptidomimetics for Research Probes

The synthesis of Fmoc-(4R)-4-isobutoxy-L-proline is often achieved through a "proline editing" approach, which allows for the stereospecific modification of proline residues within a peptide sequence. nih.gov This method typically starts with the incorporation of the commercially available and relatively inexpensive Fmoc-(4R)-4-hydroxyproline (Hyp) into a peptide chain using standard solid-phase peptide synthesis (SPPS). nih.gov Following the completion of the peptide synthesis, the hydroxyl group of the Hyp residue can be selectively modified to introduce the isobutoxy group, yielding the desired this compound-containing peptide. nih.gov

The proline ring itself is a known inducer of turns in peptide structures, and the addition of a substituent at the 4-position further refines this conformational preference. nih.gov This allows researchers to design and synthesize peptidomimetics that mimic specific secondary structures, such as β-turns, which are often involved in molecular recognition events. nih.gov

Table 1: Key Aspects of Proline Editing for Peptidomimetic Synthesis

| Feature | Description | Reference |

| Starting Material | Fmoc-(4R)-4-hydroxyproline (Hyp) | nih.gov |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | nih.gov |

| Modification | Post-synthesis modification of the Hyp hydroxyl group | nih.gov |

| Key Advantage | Access to a wide diversity of 4-substituted prolines | nih.gov |

Development of Scaffolds for Investigating Protein-Protein Interactions in Research

This compound and its derivatives are valuable scaffolds for the development of molecules aimed at studying and modulating protein-protein interactions (PPIs). nih.gov PPIs are fundamental to many cellular processes, and their dysregulation is often implicated in disease. nih.govchemrxiv.org The interfaces of PPIs are typically large and shallow, making them challenging targets for traditional small-molecule drugs. nih.gov

Peptidomimetics based on 4-substituted prolines can be designed to mimic the key binding epitopes of one of the interacting proteins. nih.gov The conformational constraints imposed by the 4-isobutoxy-proline residue can help to pre-organize the peptidomimetic into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity. chemrxiv.org

The proline-rich motifs found in many proteins are known to be key recognition elements in PPIs. nih.gov By incorporating this compound into peptide sequences, researchers can create stable and specific probes to investigate the roles of these proline-rich domains in various signaling pathways.

Role in the Creation of Modulators for Biological Pathways in Academic Studies

The ability to synthesize a diverse library of 4-substituted proline-containing peptides through methods like proline editing provides a powerful tool for creating modulators of biological pathways in academic research. nih.gov By systematically varying the substituent at the 4-position of the proline ring, researchers can fine-tune the steric and electronic properties of the resulting peptidomimetics. nih.gov

This approach allows for the exploration of structure-activity relationships (SAR) in a detailed manner. For instance, the isobutoxy group in this compound can be compared to other alkoxy groups or functional moieties to understand how these changes affect the biological activity of the peptide. This systematic approach can lead to the identification of potent and selective modulators for specific enzymes, receptors, or other protein targets. nih.gov The proline hydroxylation itself is a critical post-translational modification that regulates various cellular processes, and synthetic analogs like 4-isobutoxy-proline can be used to probe the significance of this modification. researchgate.net

Applications in Macrocyclization Strategies for Enhanced Conformational Rigidity

Macrocyclization is a widely used strategy to enhance the conformational rigidity and metabolic stability of peptides. chemrxiv.orgrsc.org The incorporation of this compound can be advantageous in the design of macrocyclic peptides. The turn-inducing properties of the proline residue can help to pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, thereby increasing the efficiency of the macrocyclization reaction. rsc.org

The resulting macrocyclic peptides containing a 4-isobutoxy-proline residue are expected to exhibit a high degree of conformational constraint, which can lead to improved biological activity and selectivity. chemrxiv.orgnih.gov Various macrocyclization chemistries can be employed, and the choice of strategy will depend on the specific peptide sequence and the desired properties of the final macrocycle. rsc.org

Table 2: Examples of Macrocyclic Peptides in Research

| Macrocyclic Peptide Class | Therapeutic Area | Key Feature | Reference |

| Somatostatin Analogs | Oncology | High receptor selectivity | chemrxiv.org |

| CXCR4 Antagonists | Oncology, Immunology | Inhibition of cell migration | chemrxiv.org |

| Proteasome Inhibitors | Oncology | Oral availability | nih.gov |

Functionalization of the Isobutoxy Moiety for Specific Research Applications

While the isobutoxy group itself imparts specific steric and electronic properties, it can also serve as a handle for further functionalization. Although direct functionalization of the isobutoxy group post-synthesis is not a primary strategy, the "proline editing" approach allows for the introduction of a wide array of functional groups at the 4-position of the proline ring. nih.gov

This methodology enables the synthesis of proline derivatives with functionalities for bioconjugation, such as azides for click chemistry, ketones for oxime ligation, or thiols for native chemical ligation. nih.gov This versatility allows researchers to attach fluorescent dyes, affinity tags, or other reporter molecules to the peptide, creating sophisticated probes for a variety of research applications, including cellular imaging and interaction studies. nih.gov

Use in Material Science Research for Self-Assembling Peptide Structures and Supramolecular Assemblies

The self-assembly of peptides into well-ordered nanostructures is a rapidly growing area of material science research. nih.govchemrxiv.org Fmoc-protected amino acids are particularly well-suited for this purpose, as the aromatic Fmoc group can drive self-assembly through π-π stacking interactions. nih.gov The incorporation of this compound into peptide sequences can influence the morphology and properties of the resulting self-assembled structures. sigmaaldrich.com

The proline residue itself can act as a "β-sheet breaker," disrupting the formation of typical amyloid-like fibrils and promoting the formation of alternative nanostructures. chemrxiv.org The 4-isobutoxy group can further modulate the self-assembly process through steric interactions and by altering the hydrophobicity of the peptide. This allows for the rational design of self-assembling peptides that form hydrogels, nanofibers, or other supramolecular assemblies with potential applications in tissue engineering, drug delivery, and biocatalysis. nih.gov The ability to control the self-assembly of polyproline helices through functionalization at the 4-position highlights the potential of derivatives like this compound in creating novel biomaterials. nih.gov

Advanced Methodological Development and Future Research Directions

High-Throughput Screening Library Generation with Fmoc-(4R)-4-Isobutoxy-L-Proline

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, and this compound offers significant potential in the construction of high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands of compounds against a biological target, a process greatly facilitated by automated and miniaturized assay formats. agilent.comembl.org The incorporation of this proline analog into peptide libraries can introduce conformational constraints and novel side-chain functionalities, expanding the chemical space available for screening. embl.orgnih.gov

The development of HTS assays to identify inhibitors of specific enzymes, such as collagen prolyl 4-hydroxylase 1 (C-P4H1), highlights the importance of screening for compounds that can modulate protein function. nih.gov Libraries containing this compound could be screened to identify novel inhibitors or modulators of various biological targets. The process often involves the use of bead-based libraries and advanced screening technologies like fiber-optic array scanning to handle millions of compounds efficiently. nih.gov

Table 1: High-Throughput Screening (HTS) in Drug Discovery

| Feature | Description |

| Purpose | Rapidly screen large libraries of chemical compounds to identify "hits" that modulate a biological target. embl.org |

| Methodology | Utilizes automation, robotics, and miniaturized assays to test thousands to millions of compounds. agilent.comembl.org |

| Library Types | Can include small molecules, natural product fractions, and peptide libraries. agilent.com |

| "Hit" to "Lead" | Initial "hits" from HTS undergo further medicinal chemistry optimization to improve potency and drug-like properties. embl.org |

Development of Orthogonal Protection Strategies for Complex Synthesis

The synthesis of complex peptides and peptidomimetics often requires the use of multiple protecting groups that can be removed under different conditions, a concept known as orthogonality. nih.govslideshare.net The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used α-amino protecting group in solid-phase peptide synthesis (SPPS), typically removed by a base like piperidine (B6355638). lifetein.comcreative-peptides.com This strategy is compatible with acid-labile side-chain protecting groups. lifetein.com

For the synthesis of more complex structures such as branched or cyclic peptides, additional orthogonal protecting groups are necessary. sigmaaldrich.com These groups must be stable to the conditions used for Fmoc removal and acid-labile side-chain cleavage. Some commonly used orthogonal protecting groups in Fmoc-based SPPS include:

Alloc (Allyloxycarbonyl): Stable to piperidine and TFA, but removed by Pd(0) catalysis. lifetein.comsigmaaldrich.com

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Stable to piperidine and TFA, but cleaved by hydrazine. sigmaaldrich.com

Mtt (Methyltrityl): Highly acid-labile and can be removed with dilute TFA without cleaving the peptide from the resin. sigmaaldrich.comnih.gov

The isobutoxy group on this compound is generally stable to the standard conditions of Fmoc-based SPPS, allowing for its incorporation into peptides alongside other amino acids with various side-chain protections. nih.gov The development of novel deprotection methods, such as the hydrogenolysis of the Fmoc group under mildly acidic conditions, further expands the versatility of these strategies, especially for sensitive peptides. nih.govescholarship.org

Integration with Click Chemistry and Bioorthogonal Ligation Techniques in Peptide Assembly

The functionalization of peptides with moieties that can undergo bioorthogonal reactions has revolutionized peptide chemistry and chemical biology. These reactions, which proceed with high efficiency and selectivity in biological environments, allow for the site-specific modification of peptides. acs.orgnih.gov

This compound can be derivatized to include functional groups amenable to "click chemistry" and other bioorthogonal ligations. For example, by modifying the isobutoxy group or by introducing a different functional group at the 4-position of the proline ring, reactive handles such as azides or alkynes can be installed. acs.orgiris-biotech.de These handles can then be used in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov

The "proline editing" approach, where a hydroxyproline (B1673980) residue is incorporated into a peptide and then chemically modified post-synthesis, provides a powerful platform for introducing a wide array of functional groups for bioorthogonal reactions. acs.orgnih.gov This strategy allows for the synthesis of peptides with diverse functionalities, including those for native chemical ligation, oxime formation, and Diels-Alder reactions, without the need for solution-phase synthesis of the modified proline derivative. acs.orgnih.govumn.edu

Exploration of Novel Stereo- and Regioselective Derivatization Strategies

The stereochemistry of the substituents on the proline ring significantly influences the conformation and biological activity of peptides. nih.gov The (4R) configuration of the isobutoxy group in this compound, for instance, favors a Cγ-exo ring pucker. nih.gov The development of novel synthetic methods to introduce various substituents at the 4-position with high stereocontrol is an active area of research.

Strategies for the stereospecific synthesis of 4-substituted prolines often start from readily available precursors like (4R)-4-hydroxy-L-proline. nih.govnih.gov Reactions such as Mitsunobu inversion can be used to invert the stereocenter at the 4-position, allowing access to the (4S) diastereomer. nih.govnih.gov Subsequent SN2 reactions can then be employed to introduce a variety of functional groups. nih.gov

These derivatization strategies are crucial for creating a diverse set of proline analogs with tailored conformational properties. The ability to control both the stereochemistry and the nature of the substituent at the 4-position enables the fine-tuning of peptide structure and function. nih.gov

Computational Design Principles for Proline Analogs in Drug Discovery Research Tools

Computational methods are increasingly being used in drug discovery to design and evaluate new therapeutic agents. openmedicinalchemistryjournal.comtandfonline.com These tools can predict the binding affinity of a ligand to its target, assess its pharmacokinetic properties, and guide the design of novel molecular scaffolds. openmedicinalchemistryjournal.comresearchgate.net

In the context of proline analogs, computational design can be used to:

Design Novel Analogs: De novo design algorithms can generate new proline analogs with desired properties, such as enhanced binding to a specific target or improved cell permeability. openmedicinalchemistryjournal.com

Virtual Screening: Large libraries of virtual proline analogs can be screened in silico to identify promising candidates for synthesis and experimental testing. openmedicinalchemistryjournal.com

The integration of computational design with experimental synthesis and screening can significantly accelerate the drug discovery process, allowing for a more rational and targeted approach to the development of new proline-based therapeutics. tandfonline.comresearchgate.net Recent studies have highlighted the potential of proline analogs to reduce the viscosity of highly concentrated monoclonal antibody solutions, an important consideration for subcutaneous drug administration. nih.gov

Emerging Roles in Supramolecular Chemistry and Nanotechnology Research

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in materials science, nanotechnology, and biomedicine. nih.govnih.govmdpi.com The unique conformational properties of proline and its analogs can be harnessed to control the self-assembly process and create novel nanomaterials. nih.govrsc.org

Peptides containing proline or its derivatives can self-assemble into various structures, including nanofibers, nanotubes, and hydrogels. nih.govnih.govdovepress.com The Fmoc group itself is known to promote self-assembly through π-π stacking interactions, making Fmoc-dipeptides and Fmoc-amino acids excellent building blocks for supramolecular hydrogels. mdpi.comnih.gov

The incorporation of this compound into self-assembling peptide sequences can influence the morphology and properties of the resulting nanostructures. The isobutoxy group can participate in hydrophobic interactions, contributing to the stability of the self-assembled architecture. nih.gov Furthermore, the rigidifying effect of the proline ring can lead to the formation of more ordered and stable nanostructures. nih.gov These materials have potential applications as scaffolds for tissue engineering, vehicles for drug delivery, and components of biosensors. nih.govmdpi.comdovepress.com

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Fmoc-(4R)-4-isobutoxy-L-proline?

Answer:

The synthesis involves a multi-step process starting from 4S-hydroxyproline methyl ester (146). Key steps include:

Reduction to (4R)-amino proline.

Formylation to introduce the isobutoxy group.

Esterification to stabilize the intermediate.

Dehydration to yield the final Fmoc-protected (4R)-configured derivative.

This pathway achieves an overall yield of 73%, with critical intermediates such as Fmoc-(4R)-Azp-OH (141) and Pfp ester activation strategies for purification .

Advanced: How does the 4R-isobutoxy substituent influence conformational dynamics in peptide design?

Answer:

The 4R-isobutoxy group imposes steric constraints on the pyrrolidine ring, stabilizing Cγ-endo conformations and reducing backbone flexibility. This rigidity enhances peptide helicity and β-turn formation, as demonstrated in studies of analogous fluorinated proline derivatives using 19F NMR. Such control is pivotal for designing peptides with predictable secondary structures in biophysical assays .

Basic: What protecting group strategies are optimal for this compound in solid-phase peptide synthesis (SPPS)?

Answer:

The Fmoc group is preferred for α-amino protection due to its orthogonality. Deprotection with 20% piperidine in DFM preserves the isobutoxy side chain. For side-chain modifications, tert-butyl or trityl groups are compatible, ensuring stability during iterative coupling cycles .

Advanced: How can stereochemical impurities in this compound be resolved?

Answer:

- Chiral HPLC (e.g., Chiralpak IA/IB) achieves baseline separation of 4R/4S diastereomers.

- 1H-13C HSQC NMR detects conformational anomalies via Cγ chemical shift disparities (>1 ppm).

- Circular Dichroism (CD) spectroscopy validates enantiopurity by correlating Cotton effects with ring puckering .

Advanced: What strategies mitigate aggregation in hydrophobic peptides containing this derivative?

Answer:

- Pseudo-proline dipeptides disrupt β-sheet formation by introducing kinks.

- Arg-tags (e.g., Fmoc-Arg(Pbf)-OH) enhance solubility during SPPS.

- Microwave-assisted synthesis (50°C) improves solvation of hydrophobic residues .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store at -20°C under argon in amber vials with 3Å molecular sieves. Avoid moisture to prevent hydrolysis of the isobutoxy ether. For handling, use gloveboxes with <10 ppm O₂/H₂O to ensure long-term stability .

Advanced: How does the isobutoxy group affect peptide-protein binding kinetics?

Answer:

The hydrophobic isobutoxy moiety enhances van der Waals interactions in binding pockets, as observed in conantokin peptide studies. Surface plasmon resonance (SPR) assays show a 3–5-fold increase in binding affinity compared to unmodified proline, attributed to reduced entropic penalty upon target engagement .

Basic: What analytical methods confirm the identity of this compound?

Answer:

- HRMS (ESI+) for exact mass verification (e.g., [M+H]+ expected: 427.49 g/mol).

- FT-IR to validate the Fmoc carbonyl stretch (~1710 cm⁻¹) and isobutoxy C-O-C vibrations (~1100 cm⁻¹).

- RP-HPLC (C18 column, 0.1% TFA gradient) assesses purity (>98%) .

Advanced: Can this derivative be used in bioorthogonal ligation strategies?

Answer:

Yes, the isobutoxy group is inert under standard SPPS conditions but can be functionalized post-synthesis. For example, Mitsunobu reactions with perfluoro-tert-butanol enable incorporation of 19F NMR probes, as demonstrated in hydroxyproline derivatives for structural studies .

Basic: What solvents are compatible with this compound during SPPS?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.